molecular formula C12H14N4O2S2 B2588629 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine CAS No. 496777-51-6

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine

Cat. No. B2588629
M. Wt: 310.39
InChI Key: IKCVVSBFCOBOER-UHFFFAOYSA-N
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Description

“2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” is a chemical compound with the molecular formula C12H14N4O2S2 . It is also known by other names such as “2-[(4-Pyrimidin-2-ylpiperazinyl)sulfonyl]thiophene” and "2-[4-(Thiophene-2-sulfonyl)-piperazin-1-yl]-pyrimidine" .


Synthesis Analysis

The synthesis of pyrimidines involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” consists of 12 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 310.395 Da and the monoisotopic mass is 310.055817 Da .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” include a molecular formula of C12H14N4O2S2, an average mass of 310.395 Da, and a monoisotopic mass of 310.055817 Da .

Scientific Research Applications

Synthesis of Novel Derivatives

The synthesis of novel thieno[2,3-d]pyrimidine derivatives bearing a sulfonylurea moiety highlights a significant area of research involving 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine. These compounds are synthesized through a series of steps starting from methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis (Chen et al., 2014).

Pharmacodynamic Activity

In the pharmacodynamic realm, 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine derivatives such as GDC-0941, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, have been evaluated for their ability to overcome brain barrier efflux mechanisms. This evaluation is crucial for the development of therapeutics targeting brain tumors, indicating the compound's significant potential in cancer treatment (Salphati et al., 2010).

Antimicrobial Activity

The antimicrobial properties of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, have been explored. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mittal et al., 2011).

Anticancer Agents

Thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have been designed and synthesized as putative anticancer agents. This research is based on the structure of protein tyrosine kinase inhibitors, underscoring the compound's relevance in developing new treatments for cancer (Min, 2012).

properties

IUPAC Name

2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c17-20(18,11-3-1-10-19-11)16-8-6-15(7-9-16)12-13-4-2-5-14-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCVVSBFCOBOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348064
Record name 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine

CAS RN

496777-51-6
Record name 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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